Chemical structure and properties of 1-(4-Chlorobenzoyl)aziridine
Chemical structure and properties of 1-(4-Chlorobenzoyl)aziridine
Chemical Class: N-Acyl Aziridine | CAS: 19117-21-6[1]
Part 1: Executive Summary
1-(4-Chlorobenzoyl)aziridine represents a specialized class of "activated" aziridines used primarily as high-reactivity electrophiles in organic synthesis and medicinal chemistry. Unlike non-activated alkyl aziridines, the attachment of the electron-withdrawing 4-chlorobenzoyl moiety to the ring nitrogen dramatically destabilizes the C-N bonds. This electronic modification transforms the molecule into a potent acylating and alkylating agent, capable of undergoing regioselective ring-opening reactions with weak nucleophiles or rearranging to form oxazolines (Heine Reaction).
In drug development, this scaffold is valued as a covalent warhead for targeting cysteine proteases and as a versatile intermediate for constructing
Part 2: Chemical Identity & Electronic Architecture[2]
Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | Aziridin-1-yl-(4-chlorophenyl)methanone | |
| Molecular Formula | ||
| Molecular Weight | 181.62 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/solvent traces |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in water |
| Stability | Moisture sensitive; Thermally labile | Store < -20°C under inert gas |
Structural Analysis
The reactivity of 1-(4-Chlorobenzoyl)aziridine is defined by two competing structural forces:
-
Baeyer Strain: The three-membered aziridine ring possesses ~26 kcal/mol of ring strain.
-
Amide Resonance (Inductive Withdrawal): The carbonyl group of the benzoyl moiety withdraws electron density from the nitrogen lone pair. Unlike normal amides, the orthogonal orbital alignment in the strained ring prevents full resonance stabilization. This leaves the ring nitrogen pyramidal and highly susceptible to nucleophilic attack at the adjacent carbons, effectively "activating" the ring.
Part 3: Synthesis Protocol
Objective: Preparation of 1-(4-Chlorobenzoyl)aziridine via Schotten-Baumann acylation.
Reagents & Equipment
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Substrate: Aziridine (Ethyleneimine) [Warning: Highly Toxic/Volatile]
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Reagent: 4-Chlorobenzoyl chloride (1.0 equiv)[2]
-
Base: Triethylamine (TEA) or Pyridine (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Conditions:
to Room Temperature (RT), Inert Atmosphere ( or Ar)[3]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.
-
Solvation: Charge the flask with Aziridine (10 mmol) and TEA (11 mmol) in anhydrous DCM (20 mL). Cool the mixture to
using an ice bath. -
Addition: Dissolve 4-Chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Exothermic reaction; maintain temperature <
to prevent polymerization. -
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the disappearance of the acid chloride.
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate rapidly with cold saturated
(to remove acid traces) and cold brine. -
Dry over anhydrous
.
-
-
Purification: Concentrate under reduced pressure at low temperature (
). The product is often pure enough for use; if necessary, purify via flash chromatography on neutral alumina (silica may cause ring opening).
Part 4: Reactivity Profile & Mechanisms
The compound exhibits divergent reactivity based on the reaction conditions (thermal vs. nucleophilic).
Pathway A: Nucleophilic Ring Opening
In the presence of nucleophiles (amines, thiols, azides), the activated ring undergoes
Pathway B: The Heine Reaction (Rearrangement)
Under thermal stress or Lewis Acid catalysis (e.g., NaI, ZnI2), N-acyl aziridines undergo an isomerization to form 2-substituted oxazolines. This is a stereospecific rearrangement preserving the stereochemistry of the starting material relative to the ring carbons.
Visualized Reaction Pathways
Figure 1: Divergent reactivity of 1-(4-Chlorobenzoyl)aziridine. Path A yields acyclic amides; Path B yields cyclic oxazolines.
Part 5: Applications in Drug Discovery
Cysteine Protease Inhibition
1-(4-Chlorobenzoyl)aziridine serves as a prototype for activity-based probes and covalent inhibitors.
-
Mechanism: The active site cysteine thiolate (
) of the protease attacks the aziridine ring carbon. -
Outcome: Irreversible alkylation of the enzyme, forming a stable thioether adduct. The p-chlorobenzoyl group provides a recognition element that can bind to the S1 or S1' pocket of the enzyme, improving specificity over non-specific alkylators.
Synthetic Intermediate
It is a "masked" form of a
-
Peptidomimetics: Ring opening with amino acid esters generates dipeptides containing a
-alanine core. -
Heterocycle Synthesis: Precursor for oxazolines (via Heine reaction) and imidazolines (via reaction with amines under forcing conditions).
Part 6: Safety & Handling (SDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H340: May cause genetic defects (Muta. 1B). Aziridines are direct-acting alkylating agents capable of DNA cross-linking.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Protocols:
-
Containment: Handle ONLY in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Deactivation: Quench spills or excess reagent with 10% aqueous acetic acid or thiosulfate solution to open the ring and neutralize alkylating potential.
-
Part 7: References
-
Padwa, A., & Woolhouse, A. D. (1981). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Heine, H. W. (1962). The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition.
-
Vicik, R., et al. (2006). Aziridide-based inhibitors of cathepsin L: Synthesis, inhibition activity, and docking studies. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). 1-(4-Chlorobenzoyl)aziridine (CID 245027). National Center for Biotechnology Information.
-
Sipossa, Z., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. International Journal of Molecular Sciences.
